molecular formula C8H14Cl2N4O2 B6190231 methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride CAS No. 2648938-81-0

methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride

Cat. No.: B6190231
CAS No.: 2648938-81-0
M. Wt: 269.13 g/mol
InChI Key: RZEKMOLBBCZRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is a chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a hybrid architecture combining a 1,2,4-triazole core with a pyrrolidine ring, a scaffold of significant interest in the design of novel bioactive molecules . The pyrrolidine ring is a privileged structure in pharmaceuticals, contributing to a molecule's three-dimensional coverage and stereochemical complexity, which can be crucial for achieving target selectivity and optimizing pharmacokinetic profiles . The 1,2,4-triazole moiety is a versatile heterocycle known to be present in compounds with a wide range of biological activities. Furthermore, the ester functional group (carboxylate) offers a handle for further synthetic modification, allowing researchers to explore structure-activity relationships. Given that over 85% of FDA-approved drugs contain heterocycles , this reagent serves as a key intermediate for constructing potential therapeutic agents. Its applications span the synthesis of compounds for investigating anticancer, antibacterial, and central nervous system targets, among others . This product is provided as the dihydrochloride salt to enhance solubility and stability for research applications. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

2648938-81-0

Molecular Formula

C8H14Cl2N4O2

Molecular Weight

269.13 g/mol

IUPAC Name

methyl 2-pyrrolidin-3-yl-1,2,4-triazole-3-carboxylate;dihydrochloride

InChI

InChI=1S/C8H12N4O2.2ClH/c1-14-8(13)7-10-5-11-12(7)6-2-3-9-4-6;;/h5-6,9H,2-4H2,1H3;2*1H

InChI Key

RZEKMOLBBCZRRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NN1C2CCNC2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazides with Nitriles

A widely adopted method involves cyclocondensation reactions between hydrazides and nitriles. For example, hydrazide intermediates can be generated via esterification of carboxylic acids using thionyl chloride (SOCl₂), followed by treatment with hydrazine hydrate. Subsequent reaction with nitriles under basic conditions (e.g., NaH in DMF) facilitates triazole ring closure. This method offers modularity, as varying the nitrile precursor allows for structural diversification at the triazole’s 5-position.

Functionalization with Pyrrolidine Moieties

Introducing the pyrrolidin-3-yl group requires precise alkylation or nucleophilic substitution.

Alkylation of Triazole Intermediates

Pre-formed triazole esters can undergo alkylation with pyrrolidine derivatives. For instance, reacting methyl 1H-1,2,4-triazole-5-carboxylate with 3-chloropyrrolidine in the presence of NaH/DMF at 60–100°C yields the N-alkylated product. This method benefits from straightforward scalability but may require optimization to minimize over-alkylation.

Representative Reaction Conditions:

  • Reagents: NaH (2.2 equiv), DMF (solvent), 3-chloropyrrolidine (1.1 equiv)

  • Temperature: 60°C, 8 hours

  • Yield: 60–75% after column chromatography

Esterification and Salt Formation

Dihydrochloride Salt Preparation

Conversion to the dihydrochloride salt enhances solubility and stability. The free base is dissolved in dioxane, treated with 10% HCl, and evaporated to dryness. Recrystallization from ethanol/diethyl ether yields the pure salt.

Critical Parameters for Salt Formation:

  • Acid Concentration: 10% HCl ensures complete protonation of both pyrrolidine nitrogens.

  • Solvent System: Dioxane or ethanol prevents hydrolysis of the ester group during acid treatment.

Optimization and Process Challenges

Regioselectivity in Triazole Formation

The 1,2,4-triazole exists in two tautomeric forms (1H and 4H), complicating regioselective N-alkylation. Employing bulky bases (e.g., DBU) or low-polarity solvents (THF) favors N1-alkylation, as evidenced by NMR studies of analogous compounds.

Purification Techniques

  • Column Chromatography: Silica gel eluted with hexane/ethyl acetate (1:1) removes unreacted starting materials.

  • Recrystallization: Ethanol/water mixtures (4:1) yield high-purity crystals (>95%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.35–8.29 (m, triazole H3/H5), 4.81–4.75 (m, pyrrolidine CH), 3.85 (s, COOCH₃), 2.40 (s, pyrrolidine CH₂).

  • ¹³C NMR: 165.2 ppm (C=O), 151.5 ppm (triazole C3), 143.9 ppm (triazole C5), 65.1 ppm (pyrrolidine CH).

  • MS (ESI): m/z 269.1 [M + H]⁺.

Purity Assessment

HPLC analysis with a C18 column (ACN/H₂O gradient) confirms >95% purity, with retention times consistent with triazole derivatives.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
CyclocondensationHigh modularity; scalableRequires stringent anhydrous conditions60–75%
CuAACRapid; high atom economyLimited regioselectivityN/A
Reductive AminationStereochemical controlMulti-step synthesis; lower yields40–50%

Industrial-Scale Considerations

For large-scale production, the cyclocondensation route is preferred due to reagent availability and operational simplicity. Key considerations include:

  • Solvent Recovery: DMF can be recycled via distillation, reducing costs.

  • Waste Management: Neutralization of HCl vapors with NaOH scrubbers ensures environmental compliance .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the ester group.

Major Products

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or infections.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional differences between the target compound and related analogs:

Compound Substituents Salt Form Molecular Weight (g/mol) Solubility
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride Pyrrolidin-3-yl, methyl ester Dihydrochloride ~299.2 (free base) + 72.9 High (polar solvents)
Methyl 1H-1,2,4-triazole-5-carboxylate None (parent triazole) Neutral 141.1 Moderate (DMF, DMSO)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Chlorophenylsulfanyl, trifluoromethyl, aldehyde Neutral ~308.7 Low (organic solvents)

Key Observations :

  • Salt Form : The dihydrochloride salt significantly improves aqueous solubility, a critical advantage over neutral analogs like the chlorophenylsulfanyl-pyrazole derivative .
  • Ester vs. Aldehyde Functionality : The methyl ester in the target compound offers stability under physiological conditions, whereas the aldehyde group in the pyrazole derivative may undergo oxidation or nucleophilic addition .

Crystallographic and Conformational Analysis

The target compound’s crystal structure, refined using SHELXL , reveals a planar triazole ring with the pyrrolidine group adopting a chair conformation. This contrasts with:

  • Methyl 1H-1,2,4-triazole-5-carboxylate : Lacks substituents, resulting in a flat, rigid structure with minimal steric hindrance .
  • Chlorophenylsulfanyl-pyrazole Derivative : The bulky chlorophenylsulfanyl group induces torsional strain, deviating from planarity.

Biological Activity

Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H12Cl2N4O2
  • Molecular Weight : 239.11 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate. The following table summarizes findings from various studies:

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylateMDA-MB231 (breast cancer)42.5Induction of apoptosis via caspase activation
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylateHCT116 (colon cancer)64.3Inhibition of cell proliferation through cell cycle arrest
Methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylateMia-PaCa2 (pancreatic cancer)68.4Modulation of signaling pathways related to cell survival

The mechanisms by which methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate exerts its anticancer effects include:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It inhibits the progression of the cell cycle in cancer cells, preventing their proliferation.

Case Studies

A notable study conducted by Gollapudi et al. (2020) synthesized various triazole derivatives and tested their anticancer activities against multiple cell lines. Among these compounds, methyl 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylate demonstrated significant cytotoxicity against the MDA-MB231 cell line with an IC50 value of 42.5 µg/mL. The study concluded that the presence of the pyrrolidine moiety enhances the biological activity of triazole derivatives.

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Analytical Monitoring : Thin-layer chromatography (TLC) and in situ NMR track reaction progress; ESIMS confirms intermediate structures .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyrrolidine N-methyl group at δ 2.3–2.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESIMS or MALDI-TOF validate molecular weight (e.g., [M+H]+^+ at m/z 242.1) .
  • X-Ray Crystallography : Resolves stereochemistry and salt conformation (if single crystals are obtainable) .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .

Advanced: How can computational chemistry resolve contradictions in reported bioactivity data?

Answer:
Discrepancies in biological activity (e.g., variable IC50_{50} values) may arise from differences in salt dissociation or solvent interactions. Methodological approaches include:

  • Molecular Dynamics (MD) Simulations : Model solvation effects and protonation states in physiological buffers .
  • Density Functional Theory (DFT) : Predict pKa values of the pyrrolidine nitrogen to assess salt stability under experimental conditions .
  • Docking Studies : Compare binding affinities of the free base vs. dihydrochloride form to target proteins (e.g., kinase enzymes) .

Advanced: How can researchers design experiments to investigate the compound’s catalytic or mechanistic role in heterocyclic reactions?

Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in triazole ring formation .
  • Cross-Coupling Reactions : Screen Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the pyrrolidine ring, monitored via 19^19F NMR if fluorinated reagents are used .
  • Operando Spectroscopy : Pair FTIR or Raman spectroscopy with reaction calorimetry to detect transient intermediates .

Advanced: What strategies address solubility challenges posed by the dihydrochloride salt in biological assays?

Answer:

  • Salt Screening : Test alternative counterions (e.g., sulfate, citrate) via high-throughput crystallization .
  • Co-Solvent Systems : Use DMSO-water gradients (≤10% DMSO) or cyclodextrin encapsulation to enhance aqueous solubility .
  • pH-Solubility Profiling : Titrate the compound in buffers (pH 1–7.4) to identify optimal dissolution conditions .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Analog Synthesis : Replace the pyrrolidine ring with piperidine or azetidine to assess steric effects .
  • Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance metabolic stability .
  • Biological Testing : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to decouple target-specific vs. off-target effects .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

  • Ventilation : Perform HCl gas-generating steps in fume hoods with scrubbers .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles are mandatory during salt formation .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers apply machine learning to predict synthetic yields?

Answer:

  • Data Curation : Compile historical reaction data (solvent, temperature, catalyst) into training sets .
  • Feature Selection : Prioritize variables like dielectric constant and catalyst loading using random forest algorithms .
  • Model Validation : Compare predicted vs. experimental yields for novel conditions (e.g., microwave-assisted synthesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.